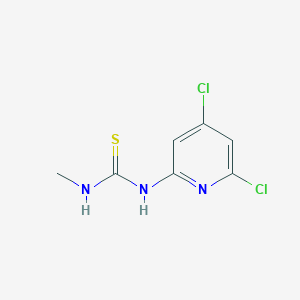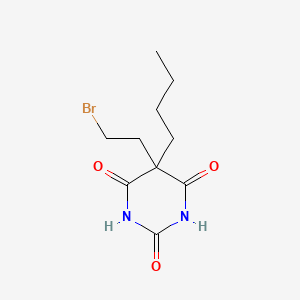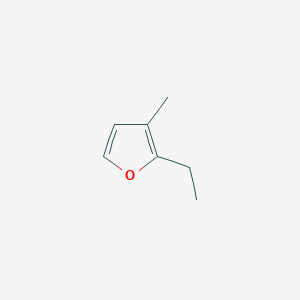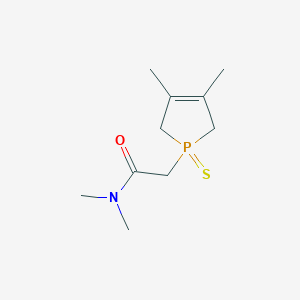
2-(Cyclohexylsulfanyl)naphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Cyclohexylsulfanyl)naphthalene is an organic compound that features a naphthalene ring substituted with a cyclohexylsulfanyl group at the 2-position. This compound is part of a broader class of naphthalene derivatives, which are known for their diverse chemical properties and applications in various fields such as organic synthesis, materials science, and pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclohexylsulfanyl)naphthalene typically involves the introduction of a cyclohexylsulfanyl group to the naphthalene ring. One common method is through the nucleophilic substitution reaction where a naphthalene derivative reacts with a cyclohexylthiol in the presence of a base. The reaction conditions often include a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the substitution.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Cyclohexylsulfanyl)naphthalene undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the cyclohexylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the naphthalene ring or the cyclohexylsulfanyl group.
Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring, leading to further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) are used under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced naphthalene derivatives.
Substitution: Halogenated or nitrated naphthalene derivatives.
Applications De Recherche Scientifique
2-(Cyclohexylsulfanyl)naphthalene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of sulfur-containing compounds with biological systems.
Industry: Utilized in the production of materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-(Cyclohexylsulfanyl)naphthalene involves its interaction with various molecular targets. The sulfur atom in the cyclohexylsulfanyl group can participate in redox reactions, influencing the compound’s reactivity. Additionally, the naphthalene ring can undergo electrophilic aromatic substitution, allowing for further functionalization and interaction with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Methylsulfanyl)naphthalene
- 2-(Phenylsulfanyl)naphthalene
- 2-(Cyclohexylsulfanyl)benzene
Uniqueness
2-(Cyclohexylsulfanyl)naphthalene is unique due to the presence of the cyclohexylsulfanyl group, which imparts distinct steric and electronic properties compared to other naphthalene derivatives. This uniqueness makes it valuable in specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
59693-96-8 |
|---|---|
Formule moléculaire |
C16H18S |
Poids moléculaire |
242.4 g/mol |
Nom IUPAC |
2-cyclohexylsulfanylnaphthalene |
InChI |
InChI=1S/C16H18S/c1-2-8-15(9-3-1)17-16-11-10-13-6-4-5-7-14(13)12-16/h4-7,10-12,15H,1-3,8-9H2 |
Clé InChI |
XEGQSYUUXRIPNL-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)SC2=CC3=CC=CC=C3C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 3-[ethyl(dimethyl)silyl]propanoate](/img/structure/B14599069.png)
![Methoxy(dimethyl)[1-(trimethylsilyl)propan-2-yl]silane](/img/structure/B14599071.png)
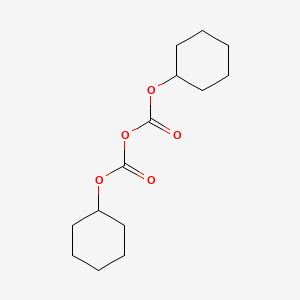
![2-[(Benzenesulfonyl)methyl]cyclohexan-1-ol](/img/structure/B14599077.png)
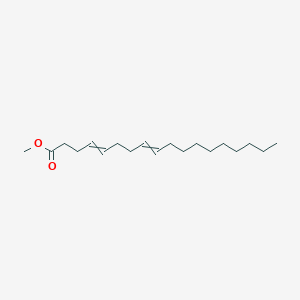
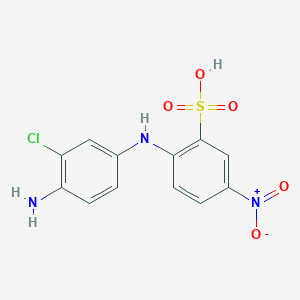
![3-Chloro-6-[4-methyl-2-(2-methylprop-2-en-1-yl)phenoxy]pyridazine](/img/structure/B14599119.png)
